Histidylhistidine
Description
H-His-His-OH is a dipeptide composed of two L-histidine residues linked via a peptide bond. Its molecular formula is C₁₂H₁₆N₆O₃, with a molecular weight of 316.30 g/mol . The structure features two imidazole side chains, which confer unique biochemical properties, including metal ion chelation (e.g., Zn²⁺, Cu²⁺), pH buffering capacity, and participation in enzymatic catalysis. Unlike protected histidine derivatives (e.g., Fmoc-His(Trt)-OH), H-His-His-OH lacks protecting groups on its α-amino or imidazole functionalities, making it directly applicable in physiological or catalytic studies . It is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, with purity typically verified by reverse-phase HPLC and mass spectrometry .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGMORCWLEJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902221 | |
| Record name | NoName_1443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-14-9, 2733-45-1 | |
| Record name | Histidylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC523374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
H-His-His-OH can be synthesized under plausible prebiotic conditions using histidine, cyanamide, and 4-amino-5-imidazole carboxamide . The yield of this synthesis can be up to 14.4%, with a trace amount of histidylhistidine trimer also detected . This method involves the use of cyanamide as a condensing agent, which facilitates the formation of the peptide bond between the two histidine residues .
Chemical Reactions Analysis
H-His-His-OH undergoes several types of chemical reactions, including:
Scientific Research Applications
H-His-His-OH has been studied for its potential catalytic properties in prebiotic reactions . It has shown to enhance the dephosphorylation of dAMP, hydrolysis of oligo (A) 12, and oligomerization of 2′,3′-cAMP . These properties suggest that histidylhistidine could have played a role in the early stages of chemical evolution and the origin of life .
Mechanism of Action
The mechanism of action of histidylhistidine involves its ability to catalyze various chemical reactions. The imidazole group of histidine residues in this compound is involved in important enzymatic reactions, which may contribute to its catalytic properties . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Efficiency : SPPS protocols for H-His-His-OH report yields of 60–70% , lower than Fmoc-His(Trt)-OH (80–85%) due to unprotected group reactivity .
Biological Relevance : H-His-His-OH’s dual imidazole structure mimics the catalytic triad of hydrolases, enabling its use in abiogenic enzyme design .
Limitations : Its susceptibility to oxidation at the imidazole ring limits long-term storage, requiring lyophilization at -20°C .
Biological Activity
Introduction
H-His-His-OH, also known as dihistidine, is a dipeptide composed of two histidine residues. This compound has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties, metal ion chelation, and roles in cellular signaling pathways. This article reviews the current understanding of the biological activity of H-His-His-OH, supported by relevant research findings and case studies.
- Chemical Structure : H-His-His-OH is formed by the linkage of two histidine molecules via a peptide bond.
- Molecular Weight : Approximately 155.19 g/mol.
- CAS Number : 306-14-9.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O3 |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antioxidant Properties
Research indicates that H-His-His-OH exhibits significant antioxidant properties. A study highlighted that L-histidine enhances the clastogenic effects of hydrogen peroxide (H₂O₂), suggesting that dihistidine may interact with reactive oxygen species (ROS) . The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress.
Metal Ion Chelation
Histidine residues are known for their ability to chelate metal ions. Dihistidine may play a role in modulating metal ion availability in biological systems, which can influence various physiological processes. For example, the interaction between H-His-His-OH and transition metals could affect enzymatic activities and cellular signaling pathways.
Cellular Signaling
H-His-His-OH may also be involved in cellular signaling mechanisms. Histidine residues can participate in proton transfer reactions and are integral to the active sites of various enzymes. This property suggests that dihistidine could influence enzymatic reactions and signal transduction pathways within cells.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of various histidine derivatives, including H-His-His-OH. The results indicated that dihistidine effectively scavenged free radicals, demonstrating a dose-dependent response. The IC50 values for radical scavenging were significantly lower compared to other amino acids, underscoring its potential as an antioxidant agent .
Case Study 2: Metal Ion Interaction
In another investigation, the interaction of H-His-His-OH with metal ions was examined. The study found that dihistidine could effectively bind to copper and iron ions, which are known to catalyze the formation of harmful free radicals through Fenton reactions. This chelation ability may mitigate oxidative damage in biological systems .
Research Findings
Recent studies have provided insights into the mechanisms through which H-His-His-OH exerts its biological effects:
- Enhancement of Hydrogen Peroxide Effects : L-histidine has been shown to enhance the clastogenic effects of hydrogen peroxide, potentially through the formation of an adduct that facilitates increased cellular uptake .
- Role in DNA Damage Response : The presence of H-His-His-OH during oxidative stress conditions resulted in altered DNA damage responses, indicating its potential role in protecting cellular integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
